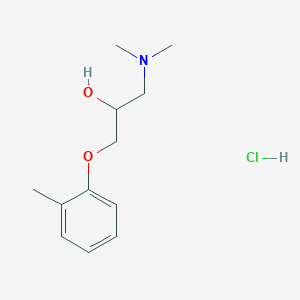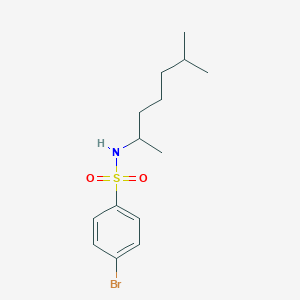![molecular formula C22H25FN4O3 B3981307 N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3981307.png)
N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
説明
N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as FPEE, is a chemical compound that has been extensively studied for its potential use in scientific research. FPEE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood, but it is thought to act by binding to and modulating the activity of various receptors and enzymes in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including cell survival, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation. This compound has also been shown to have antioxidant effects, which may help to protect against oxidative stress and cellular damage. In addition, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its versatility, as it has been shown to have a variety of biochemical and physiological effects. Another advantage is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it more difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
科学的研究の応用
N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential use in a variety of scientific research applications, including the treatment of cancer, neurological disorders, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain research, this compound has been shown to have analgesic effects and may be useful in the treatment of chronic pain.
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-16-2-4-17(5-3-16)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-19-8-6-18(23)7-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZAZDDXMNQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3981273.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)

![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)

![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)
![N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide](/img/structure/B3981333.png)